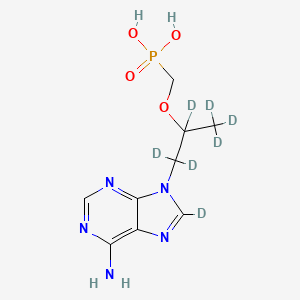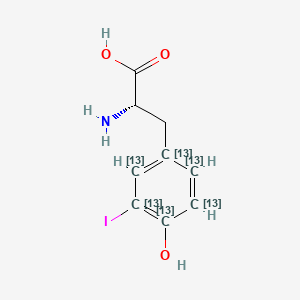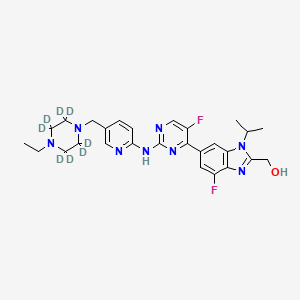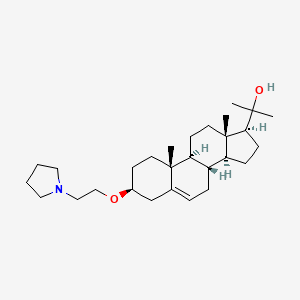
20-HC-Me-Pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-HC-Me-Pyrrolidine: is a potent inhibitor of Aster proteins, specifically targeting Aster-A, Aster-B, and Aster-C. It effectively blocks the ability of these proteins to bind and transfer cholesterol, thereby inhibiting the movement of low-density lipoprotein (LDL) cholesterol to the endoplasmic reticulum (ER) .
Méthodes De Préparation
The synthetic routes and reaction conditions for 20-HC-Me-Pyrrolidine involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the 20-HC-Me group. Industrial production methods often involve optimizing these reactions for higher yield and purity .
Analyse Des Réactions Chimiques
20-HC-Me-Pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
20-HC-Me-Pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Aster proteins and their role in cholesterol metabolism.
Biology: Researchers use it to investigate the biological pathways involving cholesterol transport and its impact on cellular functions.
Medicine: It has potential therapeutic applications in treating diseases related to cholesterol metabolism, such as cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting cholesterol-related pathways
Mécanisme D'action
The mechanism of action of 20-HC-Me-Pyrrolidine involves its potent inhibition of Aster proteins. By binding to these proteins, it prevents them from interacting with cholesterol, thereby blocking the transfer of cholesterol to the endoplasmic reticulum. This inhibition disrupts the normal cholesterol transport pathways, leading to reduced cholesterol levels in cells .
Comparaison Avec Des Composés Similaires
20-HC-Me-Pyrrolidine is unique in its high specificity and potency towards Aster proteins. Similar compounds include:
Traxivitug: Another Aster protein inhibitor with different binding affinities.
BDC2.5 mimotope: A compound with similar inhibitory effects but different molecular targets.
Antitumor agent-67: A compound with broader biological activities, including Aster protein inhibition.
These compounds highlight the uniqueness of this compound in its specific targeting and inhibition of Aster proteins, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H47NO2 |
|---|---|
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
2-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(2-pyrrolidin-1-ylethoxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propan-2-ol |
InChI |
InChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1 |
Clé InChI |
DKATTWHEAIAIAT-XMLICAENSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)OCCN5CCCC5)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


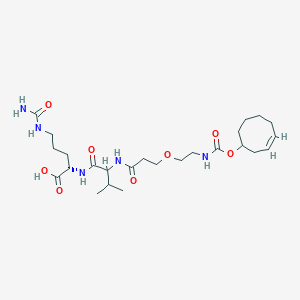
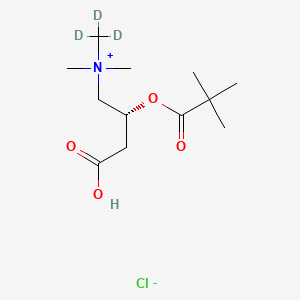

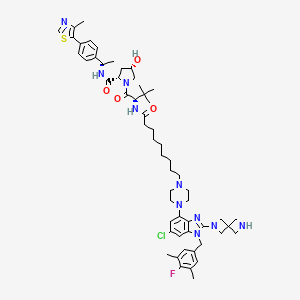
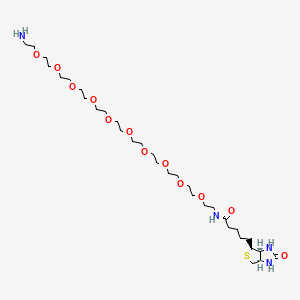
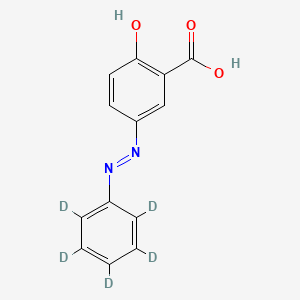
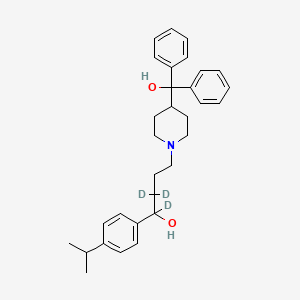
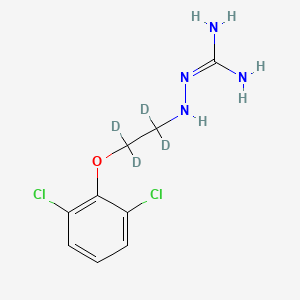
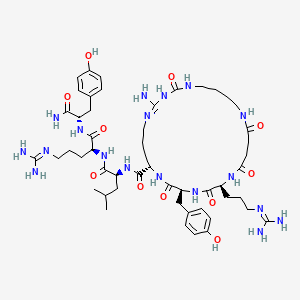
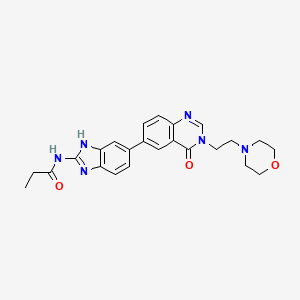
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
